1-(Ethoxymethyl)propylamine hydrochloride
Overview
Description
1-(Ethoxymethyl)propylamine hydrochloride is an organic compound with the chemical formula C7H18ClNO2 . It is a solid that is soluble in water and some organic solvents. This compound is primarily used as an intermediate in organic synthesis .
Preparation Methods
The preparation of 1-(Ethoxymethyl)propylamine hydrochloride involves a two-step process:
Synthesis of 1-(Ethoxymethyl)propylamine: This is achieved by reacting 3-chloropropanol with ethylamine.
Formation of Hydrochloride Salt: The resulting 1-(Ethoxymethyl)propylamine is then reacted with hydrochloric acid to form this compound.
Chemical Reactions Analysis
1-(Ethoxymethyl)propylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction:
Formation of Amides: It can react with carboxylic acids or their derivatives to form amides.
Scientific Research Applications
1-(Ethoxymethyl)propylamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)propylamine hydrochloride is not well-documented. as an amine, it likely interacts with various molecular targets and pathways involving amine groups. Further research is needed to elucidate its specific mechanisms and molecular targets .
Comparison with Similar Compounds
1-(Ethoxymethyl)propylamine hydrochloride can be compared with other similar amine compounds:
Ethylamine: A simpler amine that can also undergo nucleophilic substitution and other reactions.
Propylamine: Another simple amine with similar reactivity but different physical properties.
1-(Methoxymethyl)propylamine: A compound with a similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-ethoxybutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-6(7)5-8-4-2;/h6H,3-5,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGHUVMQTVUYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662980 | |
Record name | 1-Ethoxybutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69450-89-1 | |
Record name | 1-Ethoxybutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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